N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide
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Overview
Description
N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a benzyl group, an indole moiety, and an isopropyl group attached to an oxoacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with benzyl chloride in the presence of a base such as sodium hydride.
Formation of the Oxoacetamide Structure: The final step involves the acylation of the indole derivative with isopropyl oxalyl chloride to form the oxoacetamide structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide: Lacks the dimethyl substitution on the indole ring.
N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide: Has a methyl group instead of an isopropyl group.
N-benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide: Lacks both the dimethyl substitution on the indole ring and the isopropyl group.
Uniqueness
N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide is unique due to the presence of both the dimethyl substitution on the indole ring and the isopropyl group on the oxoacetamide structure
Properties
IUPAC Name |
N-benzyl-2-(1,2-dimethylindol-3-yl)-2-oxo-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15(2)24(14-17-10-6-5-7-11-17)22(26)21(25)20-16(3)23(4)19-13-9-8-12-18(19)20/h5-13,15H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHJGWFLLLMREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N(CC3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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